N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide typically involves the reaction between tryptamine and a suitable acylating agent. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides due to its efficiency and simplicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: A compound synthesized by coupling tryptamine with ibuprofen.
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide:
Uniqueness
N-(2-(2-Butyl-1H-indol-3-yl)ethyl)acetamide is unique due to its specific structural features and the presence of the butyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
823821-84-7 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[2-(2-butyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H22N2O/c1-3-4-8-15-14(10-11-17-12(2)19)13-7-5-6-9-16(13)18-15/h5-7,9,18H,3-4,8,10-11H2,1-2H3,(H,17,19) |
InChI Key |
XUZIYXZSHGFUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2N1)CCNC(=O)C |
Origin of Product |
United States |
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